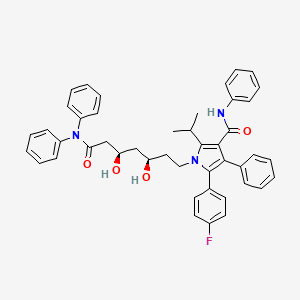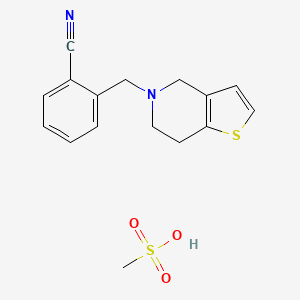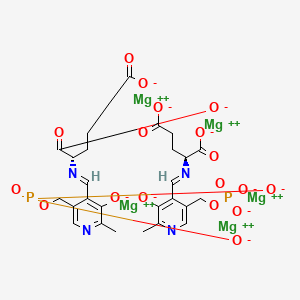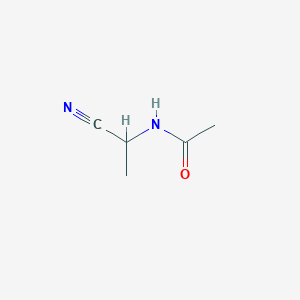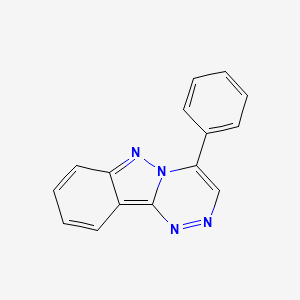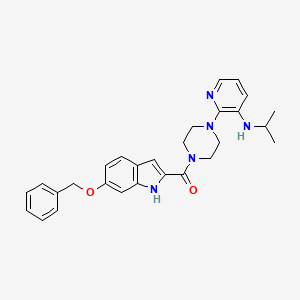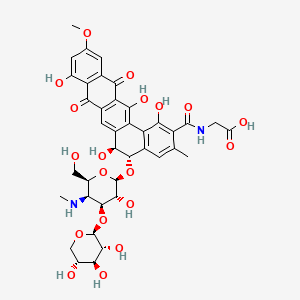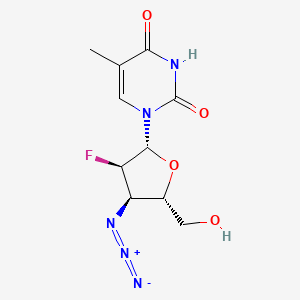
3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position, a fluorine atom at the 2’ position, and a methyl group at the 5 position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Introduction of the Azido Group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group at the 3’ position is replaced by an azido group.
Methylation: The methyl group at the 5 position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学的研究の応用
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as telomerase, which is responsible for maintaining telomere length in cells. This inhibition can lead to telomere shortening and eventual cell death, making it a potential therapeutic agent for cancer and viral infections .
類似化合物との比較
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine: Known for its potent inhibitory activity against telomerase.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its effects on telomere length and cell growth.
Uniqueness
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is unique due to the presence of the fluorine atom at the 2’ position, which can enhance its stability and biological activity compared to other nucleoside analogs .
特性
CAS番号 |
127840-94-2 |
|---|---|
分子式 |
C10H12FN5O4 |
分子量 |
285.23 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChIキー |
AVYGFRQPURLSLQ-JXOAFFINSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



